molecular formula C21H24N2O B12126548 N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenylbutanamide CAS No. 775289-86-6

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenylbutanamide

Cat. No.: B12126548
CAS No.: 775289-86-6
M. Wt: 320.4 g/mol
InChI Key: KAPDNUXJGFUHEW-UHFFFAOYSA-N
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Description

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenylbutanamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenylbutanamide typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a suitable ketone or aldehyde under acidic conditions to form the indole ring . The resulting indole derivative is then subjected to further reactions to introduce the butanamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenylbutanamide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of the indole ring with the butanamide group allows for unique interactions with molecular targets, setting it apart from other indole derivatives .

Properties

CAS No.

775289-86-6

Molecular Formula

C21H24N2O

Molecular Weight

320.4 g/mol

IUPAC Name

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenylbutanamide

InChI

InChI=1S/C21H24N2O/c1-3-18(16-7-5-4-6-8-16)21(24)22-12-11-17-14-23-20-10-9-15(2)13-19(17)20/h4-10,13-14,18,23H,3,11-12H2,1-2H3,(H,22,24)

InChI Key

KAPDNUXJGFUHEW-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)C

solubility

26.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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